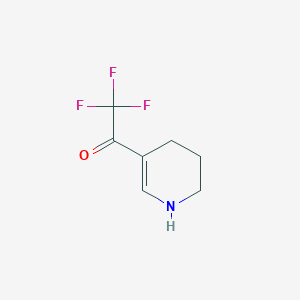

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 2241130-78-7 . It has a molecular weight of 179.14 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. It is stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 .

科学的研究の応用

Solvolysis Studies

This compound has been used in solvolysis studies . The solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides were measured at 25.0 °C in 80% aqueous ethanol . This research helps in understanding the effects of substituents on the solvolysis of 2,2,2-Trifluoro-1,1-diphenylethyl Tosylates .

Synthesis of Fluorinated Alkyl and Aryl Ethers

An efficient synthesis of fluorinated alkyl and aryl ethers was achieved by the use of s -triazene derived fluorinated reagent 2,4,6-tris- (2,2,2-trifluoro-ethoxy)- [1,3,5] triazene (TriTFET) . This procedure offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules .

Reactant for Synthesis of Photoreactive Probes

This compound is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

Reactant for Synthesis of Photoactive a-mannosides and Mannosyl Peptides

It is also used as a reactant for the synthesis of photoactive a-mannosides and mannosyl peptides .

Reactant for Synthesis of Inactivators of Human Cytochrome P450 2B6

This compound is used as a reactant for the synthesis of inactivators of human cytochrome P450 2B6 .

Reactant for Synthesis of Photoaffinity Labeled Fusidic Acid Analogues

It is used as a reactant for the synthesis of photoaffinity labeled fusidic acid analogues .

Reactant for Synthesis of Hydroxyamides as Anticonvulsants

This compound is used as a reactant for the synthesis of hydroxyamides as anticonvulsants .

Efflux Pump Inhibitor in Mycobacterium Tuberculosis

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative has been reported as an efflux pump inhibitor in Mycobacterium tuberculosis . This is a promising strategy against M. tuberculosis .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBRAZAWYHRBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)